molecular formula C8H4BrFN2 B8388833 8-Bromo-2-fluoroquinoxaline

8-Bromo-2-fluoroquinoxaline

Cat. No. B8388833
M. Wt: 227.03 g/mol
InChI Key: LDSILAVFEFWPME-UHFFFAOYSA-N
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Patent
US09394297B2

Procedure details

A solution of 8-bromo-2-fluoroquinoxaline (2.36 g, 10.39 mmol), tributyl(1-ethoxyvinyl)stannane (3.86 ml, 11.43 mmol; Aldrich), and Pd(PPh3)4 (0.360 g, 0.312 mmol) in toluene (74 ml) and THF (29 ml) was heated to reflux for 1.5 h. The reaction mixture was cooled to RT before conc. HCl (1.083 ml, 12.99 mmol) was added to convert the silyl enol ether to the methyl ketone. After stirring for 5 min, Et3N (3.62 ml, 26.0 mmol) was added to quench the HCl. The crude material was concentrated, taken up in DCM, adsorbed onto silica, and purified via automated flash chromatography (silica gel) with 100% hexanes to 60% DCM in hexanes to give 1-(3-fluoroquinoxalin-5-yl)ethanone (210 g, 87% yield) as a pale yellow solid. MS (ESI, pos. ion) m/z: 191.0 (M+1).
Quantity
2.36 g
Type
reactant
Reaction Step One
Quantity
3.86 mL
Type
reactant
Reaction Step One
Quantity
74 mL
Type
solvent
Reaction Step One
Name
Quantity
29 mL
Type
solvent
Reaction Step One
Quantity
0.36 g
Type
catalyst
Reaction Step One
Name
Quantity
1.083 mL
Type
reactant
Reaction Step Two
[Compound]
Name
silyl enol ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
3.62 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:11]=1[N:10]=[C:9]([F:12])[CH:8]=[N:7]2.C([Sn](CCCC)(CCCC)[C:18]([O:20]CC)=[CH2:19])CCC.Cl.CCN(CC)CC>C1(C)C=CC=CC=1.C1COCC1.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.CC(C)=O>[F:12][C:9]1[CH:8]=[N:7][C:6]2[C:11]([N:10]=1)=[C:2]([C:18](=[O:20])[CH3:19])[CH:3]=[CH:4][CH:5]=2 |^1:54,56,75,94|

Inputs

Step One
Name
Quantity
2.36 g
Type
reactant
Smiles
BrC=1C=CC=C2N=CC(=NC12)F
Name
Quantity
3.86 mL
Type
reactant
Smiles
C(CCC)[Sn](C(=C)OCC)(CCCC)CCCC
Name
Quantity
74 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
29 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0.36 g
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Step Two
Name
Quantity
1.083 mL
Type
reactant
Smiles
Cl
Step Three
Name
silyl enol ether
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
3.62 mL
Type
reactant
Smiles
CCN(CC)CC
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 5 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 1.5 h
Duration
1.5 h
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
to quench the HCl
CONCENTRATION
Type
CONCENTRATION
Details
The crude material was concentrated
CUSTOM
Type
CUSTOM
Details
purified

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
FC=1C=NC2=CC=CC(=C2N1)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 210 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 10628%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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